molecular formula C8H7ClO4S B8754112 2-sulpho-2-phenylacetyl chloride CAS No. 40125-73-3

2-sulpho-2-phenylacetyl chloride

Cat. No.: B8754112
CAS No.: 40125-73-3
M. Wt: 234.66 g/mol
InChI Key: PIMQVFSTMNWDMJ-UHFFFAOYSA-N
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Description

Alpha-Sulfophenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:

    Temperature: Controlled to prevent decomposition.

    Solvent: Often anhydrous solvents like dichloromethane.

    Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.

    Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.

    Purification: Techniques like distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.

    Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.

    Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.

    Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products

    Sulfonyl Derivatives: Formed through substitution reactions.

    Sulfonic Acids: Resulting from hydrolysis or oxidation.

    Sulfides: Produced through reduction reactions.

Scientific Research Applications

Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl chloride: Lacks the sulfonyl group, making it less reactive in certain reactions.

    Benzoyl chloride: Contains a benzoyl group instead of a phenylacetyl group, leading to different reactivity patterns.

    Sulfonyl chlorides: Such as methanesulfonyl chloride, which have different alkyl or aryl groups attached to the sulfonyl group.

Uniqueness

Alpha-Sulfophenylacetyl chloride is unique due to the presence of both sulfonyl and acetyl chloride functionalities, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.

Properties

CAS No.

40125-73-3

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

2-chloro-2-oxo-1-phenylethanesulfonic acid

InChI

InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13)

InChI Key

PIMQVFSTMNWDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O

Origin of Product

United States

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